2-Bromo-3-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a bromine atom and a trifluoromethyl group, respectively. This compound is known for its unique chemical properties and is widely used in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
Target of Action
2-Bromo-3-(trifluoromethyl)pyridine is a chemical compound that is often used as a building block in the synthesis of various pharmaceutical and agrochemical products . The specific targets of this compound can vary depending on the final product it is used to create. It’s important to note that the compound’s primary targets are usually enzymes or receptors that play crucial roles in biological processes .
Mode of Action
The mode of action of this compound is largely dependent on the specific biochemical context in which it is used. As a building block in the synthesis of various compounds, it can interact with its targets in different ways, leading to a variety of changes . For instance, it can be involved in palladium-catalyzed α-arylation of a Refomatsky reagent .
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the specific compounds it is used to synthesize. For example, in the synthesis of certain agrochemicals, it can affect pathways related to pest resistance . In the pharmaceutical context, it may be involved in pathways related to disease treatment .
Pharmacokinetics
As a building block in the synthesis of other compounds, its ADME properties would be largely determined by the final product .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it is used to synthesize. For instance, in the context of agrochemicals, it may contribute to pest resistance . In the pharmaceutical context, it may contribute to the therapeutic effects of the final product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Moreover, it is insoluble in water, which can affect its distribution and availability in certain environments .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 2-Bromo-3-(trifluoromethyl)pyridine. One common method involves the bromination of 3-(trifluoromethyl)pyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst . Another method includes the use of copper bromide and tert-butyl nitrite in acetonitrile, which yields the desired product with a moderate yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in a solvent like acetonitrile, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, in Suzuki-Miyaura coupling, biaryl compounds are formed, which are valuable intermediates in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGSIPQYQUVVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409349 | |
Record name | 2-bromo-3-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-82-0 | |
Record name | 2-bromo-3-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.